molecular formula C11H8FNO2 B8346140 2-(6-Fluoroquinolin-7-yl)acetic acid

2-(6-Fluoroquinolin-7-yl)acetic acid

Cat. No. B8346140
M. Wt: 205.18 g/mol
InChI Key: FNOQTJNPBDSJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoroquinolin-7-yl)acetic acid is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Fluoroquinolin-7-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoroquinolin-7-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-Fluoroquinolin-7-yl)acetic acid

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-(6-fluoroquinolin-7-yl)acetic acid

InChI

InChI=1S/C11H8FNO2/c12-9-4-7-2-1-3-13-10(7)5-8(9)6-11(14)15/h1-5H,6H2,(H,14,15)

InChI Key

FNOQTJNPBDSJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 2-(5-amino-2-fluorophenyl)acetate (3.7 g, 18.8 mmol), glycerol (6.92 g, 75.2 mmol), nitrobenzene (4.63 g, 37.6 mmol) and ferrous sulfate (1.06 g, 3.76 mmol) was added conc. sulfuric acid (4.5 mL) dropwise. The reaction mixture was heated at 120° C. for 15 hr. After cooled to RT, the reaction mixture was diluted with ethanol (20 mL), and 2N aq. NaOH was introduced to adjust pH about 13. The resulting mixture was stirred at RT for 1 hr. Then the reaction was neutralized with aq. HCl and filtered, and the dark brown precipitate was washed with methanol. The combined filtrate was concentrated to dryness in vacuum. The resulting residue was washed adequately with methanol and the combined filtrate was concentrated to dryness to give crude product, which was isolated by flash column chromatography to give 2-(6-fluoroquinolin-5-yl)acetic acid and 2-(6-fluoroquinolin-7-yl)acetic acid (1.7 g, 44%). LC-MS (0.05% TFA): [M+1]+ 206.1. 1H-NMR (DMSO-d6, 400MHz): δ12.66 (brs, 1H), 8.90 (m, 1H), 8.35 (m, 1H), 8.04(m,1H), 7.76 (m, 1H), 7.56 (m, 1H), 3.88(s, 2H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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